molecular formula C11H13Cl2N3 B3047686 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 1431964-92-9

1-(4-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No. B3047686
CAS RN: 1431964-92-9
M. Wt: 258.14
InChI Key: YQDYHJBEZNOSMX-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The 4-chlorobenzyl group indicates a benzene ring with a chlorine atom at the 4th position and is attached to the pyrazole ring via a methylene (-CH2-) group .


Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions . The chlorobenzyl group can be introduced through a reaction with 4-chlorobenzyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyrazole ring with a 4-chlorobenzyl group attached at one position and a methyl group attached at the 3rd position . The amine group would be attached at the 5th position of the pyrazole ring .


Chemical Reactions Analysis

Reactions at the benzylic position (where the benzyl group is attached) are common and can include free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

The chemistry of heterocyclic compounds, including pyrazoline derivatives, highlights the role of these molecules as building blocks in the synthesis of various heterocyclic compounds. These compounds exhibit potential in synthesizing dyes, medicinal agents, and other functionally diverse molecules. For instance, Gomaa and Ali (2020) reviewed the preparation and application of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives in heterocyclic and dyes synthesis, emphasizing their unique reactivity and potential for innovative transformations (Gomaa & Ali, 2020).

Antioxidant Properties and Biological Activities

Chromones and their derivatives, including those related to pyrazoline structures, have been studied for their antioxidant properties, which may help neutralize active oxygen and inhibit cell impairment. This activity is associated with various physiological benefits, including anti-inflammatory, antidiabetic, and anticancer effects (Yadav et al., 2014).

Synthetic and Medicinal Perspectives of Methyl Substituted Pyrazoles

The synthesis and medicinal significance of methyl substituted pyrazoles, a closely related category, have been comprehensively reviewed, highlighting their broad spectrum of biological activities. This review by Sharma et al. (2021) aims to assist medicinal chemists in generating new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).

Pyrazoline Derivatives in Anticancer Research

Research into pyrazoline derivatives has identified their potential as potent medicinal scaffolds with a wide spectrum of biological activities, including anticancer effects. Ray et al. (2022) highlighted synthetic approaches for pyrazoline derivatives, emphasizing their significant biological impact on anticancer activity (Ray et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially act as a precursor for further chemical reactions, or it could have biological activity depending on the specific context .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3.ClH/c1-8-6-11(13)15(14-8)7-9-2-4-10(12)5-3-9;/h2-6H,7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDYHJBEZNOSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1431964-92-9
Record name 1H-Pyrazol-5-amine, 1-[(4-chlorophenyl)methyl]-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431964-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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